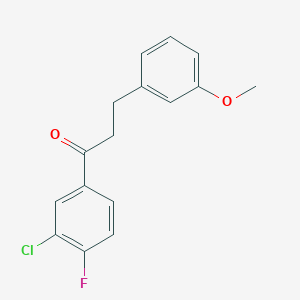

3'-Chloro-4'-fluoro-3-(3-methoxyphenyl)propiophenone

Description

Properties

IUPAC Name |

1-(3-chloro-4-fluorophenyl)-3-(3-methoxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClFO2/c1-20-13-4-2-3-11(9-13)5-8-16(19)12-6-7-15(18)14(17)10-12/h2-4,6-7,9-10H,5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKTZJVRHYPGSGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CCC(=O)C2=CC(=C(C=C2)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50644236 | |

| Record name | 1-(3-Chloro-4-fluorophenyl)-3-(3-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50644236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898774-90-8 | |

| Record name | 1-Propanone, 1-(3-chloro-4-fluorophenyl)-3-(3-methoxyphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898774-90-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Chloro-4-fluorophenyl)-3-(3-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50644236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-chloro-4’-fluoro-3-(3-methoxyphenyl)propiophenone can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst . The reaction conditions typically include anhydrous aluminum chloride (AlCl3) as the catalyst and a solvent such as dichloromethane (CH2Cl2).

Industrial Production Methods

Industrial production of this compound may involve large-scale Friedel-Crafts acylation reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3’-Chloro-4’-fluoro-3-(3-methoxyphenyl)propiophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: Halogen substituents on the phenyl ring can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3’-Chloro-4’-fluoro-3-(3-methoxyphenyl)propiophenone has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound may be used in studies involving enzyme inhibition or receptor binding.

Industry: It can be used in the production of specialty chemicals or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 3’-chloro-4’-fluoro-3-(3-methoxyphenyl)propiophenone involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 1-(3-chloro-4-fluorophenyl)-3-(3-methoxyphenyl)propan-1-one

- Molecular Formula : C₁₆H₁₄ClFO₂

- Molecular Weight : 292.73 g/mol

- CAS No.: 898774-90-8

- Physical Properties :

Structural Features: The compound consists of a propiophenone backbone with:

- A 3-chloro-4-fluorophenyl group at the ketone position.

- A 3-methoxyphenyl substituent at the β-carbon. The methoxy group (-OCH₃) contributes electron-donating effects, enhancing polarity and influencing reactivity compared to non-oxygenated analogs .

Comparison with Similar Compounds

Substituent Position and Halogenation Variations

Key Observations :

- Positional Isomerism : Chloro substitution at 2' (CAS 898775-04-7) vs. 3' (target compound) impacts steric and electronic interactions. The 3'-chloro configuration may enhance thermal stability, as reflected in the higher boiling point (424.3°C vs. 404.9°C) .

- Functional Group Effects: Replacing methoxy (-OCH₃) with methyl (-CH₃) (CAS 898790-93-7) reduces polarity, likely decreasing solubility in polar solvents.

Thiomethyl and Brominated Analogs

Key Observations :

- Thiomethyl Group : The -SCH₃ group in CAS 898781-63-0 introduces sulfur, which can participate in redox reactions or coordinate with metals, distinguishing it from oxygenated analogs .

- Brominated Derivatives : Bromine’s larger atomic radius compared to chlorine or fluorine may enhance steric effects and alter crystal packing .

Reactivity Trends

- Methoxy vs.

Biological Activity

3'-Chloro-4'-fluoro-3-(3-methoxyphenyl)propiophenone is an organic compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, synthesis methods, biological interactions, and relevant case studies that highlight its pharmacological potential.

Chemical Structure and Properties

The molecular formula of 3'-Chloro-4'-fluoro-3-(3-methoxyphenyl)propiophenone is . The compound features a propiophenone core structure, with a methoxy group and halogen substituents that may influence its biological activity. The presence of chlorine and fluorine atoms suggests potential interactions with biological targets, enhancing its reactivity.

Synthesis Methods

The synthesis of 3'-Chloro-4'-fluoro-3-(3-methoxyphenyl)propiophenone can be accomplished through various organic reactions, such as:

- Friedel-Crafts Acylation : Utilizing acetyl chloride in the presence of a Lewis acid catalyst to form the propiophenone backbone.

- Halogenation : Introducing chlorine and fluorine atoms via electrophilic aromatic substitution on the phenyl ring.

- Methoxylation : Employing nucleophilic substitution methods to attach the methoxy group.

These methods require careful control of reaction conditions to optimize yield and purity.

Antimicrobial Properties

Research indicates that compounds similar to 3'-Chloro-4'-fluoro-3-(3-methoxyphenyl)propiophenone exhibit antimicrobial activity. For instance, derivatives with methoxy groups have shown effectiveness against various pathogens, including bacteria and fungi. The structural modifications provided by halogen substituents may enhance this activity by altering the compound's lipophilicity and binding affinity to microbial targets .

Anticancer Activity

Several studies have investigated the anticancer potential of similar compounds. For example, derivatives containing methoxy and halogen substituents have been evaluated for their ability to inhibit tumor cell proliferation. The mechanism often involves inducing apoptosis through pathways involving caspases and other apoptotic markers .

Case Studies

- Inhibition of Candida albicans : A related study demonstrated that certain chromanone derivatives inhibited the growth of Candida albicans, a common fungal pathogen. The minimum inhibitory concentration (MIC) for effective compounds was found to be as low as 7.8 μg/mL, suggesting that structural features significantly influence antifungal activity .

- Cell Line Studies : In vitro studies using human cancer cell lines have shown that compounds similar to 3'-Chloro-4'-fluoro-3-(3-methoxyphenyl)propiophenone can reduce cell viability in a dose-dependent manner, indicating potential therapeutic applications in oncology .

The biological activity of 3'-Chloro-4'-fluoro-3-(3-methoxyphenyl)propiophenone is hypothesized to result from its interaction with specific molecular targets, such as enzymes and receptors involved in cell signaling pathways. The halogen atoms can enhance electrophilicity, facilitating interactions with nucleophilic sites on biomolecules.

Comparative Analysis

To better understand the uniqueness of 3'-Chloro-4'-fluoro-3-(3-methoxyphenyl)propiophenone, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2',4'-Dichloro-3-(3-methoxyphenyl)propiophenone | Different chlorination pattern | |

| 4-Chloro-3-(3-methoxyphenyl)propiophenone | Lacks fluorination; only one chlorine atom | |

| Propiophenone | Base structure without halogen substitutions |

This table illustrates how variations in substituents affect the reactivity and biological properties of these compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.